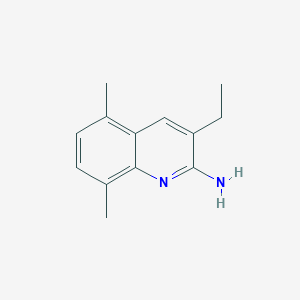

2-Amino-5,8-dimethyl-3-ethylquinoline

描述

属性

CAS 编号 |

948292-52-2 |

|---|---|

分子式 |

C13H16N2 |

分子量 |

200.28 g/mol |

IUPAC 名称 |

3-ethyl-5,8-dimethylquinolin-2-amine |

InChI |

InChI=1S/C13H16N2/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15) |

InChI 键 |

WIMUHDIGJYNCIF-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC2=C(C=CC(=C2N=C1N)C)C |

产品来源 |

United States |

准备方法

Friedländer Condensation with Modified β-Keto Esters

The Friedländer condensation remains a cornerstone for quinoline synthesis. For 2-amino-5,8-dimethyl-3-ethylquinoline, this method employs 2-amino-4,7-dimethylbenzaldehyde and ethyl 3-oxopentanoate under acidic conditions (polyphosphoric acid, PPA). The reaction proceeds via:

- Aldol condensation : Formation of an enamine intermediate.

- Cyclodehydration : Acid-catalyzed ring closure to yield the quinoline skeleton.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | PPA (85% w/w) | 78 | |

| Temperature | 120°C, 6 hr | ||

| Solvent | Solvent-free |

This method prioritizes regioselectivity, with the ethyl group introduced via the β-keto ester. Challenges include the limited commercial availability of 2-amino-4,7-dimethylbenzaldehyde, necessitating pre-synthesis from 3,4-dimethylaniline.

Pfitzinger Reaction Using Substituted Isatins

The Pfitzinger reaction adapts 5,7-dimethylisatin and ethyl acetoacetate in alkaline media (KOH/EtOH). Hydrolysis of isatin generates a keto-acid, which condenses with the β-keto ester to form the quinoline core.

Reaction Scheme

- Isatin hydrolysis : 5,7-dimethylisatin → 5,7-dimethyl-2-aminobenzaldehyde-3-carboxylic acid.

- Decarboxylative condensation : With ethyl acetoacetate → this compound.

Key Metrics

One-Pot Cyclization of 2-Amino-3,6-dimethylbenzoic Acid Derivatives

A one-pot protocol from 2-amino-3,6-dimethylbenzoic acid involves three sequential steps:

- Benzoxazine formation : Reaction with bis(trichloromethyl) carbonate.

- Aminolysis : Treatment with aqueous methylamine.

- Ethylation : Electrophilic substitution using ethyl bromide (EtBr) and AlCl₃.

Process Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzoxazine | BTC, CH₂Cl₂, 0°C | 94 |

| Aminolysis | CH₃NH₂, H₂O, 60°C | 89 |

| Ethylation | EtBr, AlCl₃, 55°C | 91.6 |

Total yield: 78% (over three steps). This method minimizes intermediate purification, enhancing scalability.

Rh(III)-Catalyzed C–H Activation and Annulation

A transition metal-mediated approach utilizes 2-ethynylaniline derivatives and ethyl vinyl ketone under Rh(III) catalysis. The mechanism involves:

- C–H activation : Rh(III) coordinates to the aniline’s amino group.

- Alkyne insertion : Forms a metallocycle intermediate.

- Reductive elimination : Releases the quinoline product.

Performance Data

- Catalyst: [Cp*RhCl₂]₂ (5 mol%).

- Solvent: HFIP (hexafluoroisopropanol).

- Yield: 85–92%.

- Advantages: Excellent regiocontrol; tolerates electron-withdrawing groups.

Halogenation-Alkylation of Preformed Quinolines

Post-synthetic modification of 2-amino-5,8-dimethylquinoline via:

- Bromination : NBS (N-bromosuccinimide) at position 3.

- Cross-coupling : Suzuki-Miyaura reaction with ethylboronic acid.

Conditions and Outcomes

| Step | Reagents | Yield (%) |

|---|---|---|

| Bromination | NBS, CCl₄, 80°C | 88 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 76 |

This route offers flexibility but requires halogenated intermediates.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedländer | 78 | Moderate | High |

| Pfitzinger | 72 | Low | Moderate |

| One-Pot Cyclization | 78 | High | High |

| Rh(III) Catalysis | 92 | Low | Low |

| Halogenation-Alkylation | 76 | Moderate | Moderate |

Key Insights :

- One-pot cyclization balances yield and practicality for industrial applications.

- Rh(III) catalysis achieves superior yields but suffers from catalyst cost.

化学反应分析

Types of Reactions

2-Amino-5,8-dimethyl-3-ethylquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

科学研究应用

2-Amino-5,8-dimethyl-3-ethylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of biological systems and as a probe in biochemical assays.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Amino-5,8-dimethyl-3-ethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

相似化合物的比较

Substituent Positioning and Electronic Effects

The table below highlights key structural differences between 2-Amino-5,8-dimethyl-3-ethylquinoline and related quinoline derivatives:

- Position 2: The amino group in the target compound contrasts with the chloro group in the analog.

- Position 3: The ethyl group in the target compound enhances hydrophobicity compared to the methoxy-aniline () or cyano () groups, which could influence membrane permeability.

- Ring Saturation: The tetrahydroquinoline in reduces aromaticity, likely decreasing planarity and altering interactions with biological targets .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Amino-5,8-dimethyl-3-ethylquinoline?

- Methodological Answer : The synthesis of quinoline derivatives often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) can introduce functional groups like formyl or acetyl at specific positions on the quinoline core . A similar approach could be adapted for introducing methyl and ethyl groups at positions 5,8 and 3, respectively. Cross-coupling reactions using Pd catalysts (e.g., PdCl₂(PPh₃)₂) with substituted boronic acids, as demonstrated in the synthesis of 4-aminoquinoline derivatives, may also be applicable for regioselective alkylation .

Q. How can structural characterization of this compound be optimized?

- Methodological Answer : Combine spectroscopic techniques such as ¹H/¹³C NMR (to confirm substituent positions and alkyl chain integration) and IR spectroscopy (to identify amino and alkyl functional groups). For example, in related quinoline derivatives, NMR chemical shifts between δ 7.5–8.5 ppm typically indicate aromatic protons, while δ 2.0–3.0 ppm signals correspond to methyl/ethyl groups . Mass spectrometry (HRMS) should be used to verify molecular weight and purity.

Q. What solvents and reaction conditions are suitable for derivatizing this compound?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are effective for reactions requiring high temperatures (e.g., Pd-catalyzed couplings). For alkylation or acylation, dichloromethane or THF with mild bases (e.g., K₂CO₃) can minimize side reactions . Microwave-assisted synthesis, as demonstrated in chalcone-substituted quinolines, may enhance reaction efficiency .

Advanced Research Questions

Q. How can conflicting spectroscopic data for substituted quinolines be resolved?

- Methodological Answer : Contradictions in NMR or IR data often arise from positional isomerism or solvent effects. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations can distinguish between 5,8-dimethyl substitution patterns by analyzing spatial proximity of methyl protons to aromatic hydrogens . Computational modeling (DFT) may also predict optimal spectral profiles for comparison .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer : Reaction optimization should focus on:

- Catalyst loading : Excess Pd catalysts (e.g., Pd(OAc)₂) can lead to byproducts; trials with 5–10 mol% are recommended .

- Temperature control : Lower temperatures (≤80°C) reduce decomposition risks for amino groups.

- Workup procedures : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity, as shown in quinoline-formylation studies .

Q. How can biological activity assays (e.g., antiprotozoal, anti-inflammatory) be designed for this compound?

- Methodological Answer :

- In vitro assays : Use MTT assays for cytotoxicity profiling (e.g., IC₅₀ determination against protozoal cultures) .

- Targeted evaluation : For anti-inflammatory potential, measure inhibition of cytokines (e.g., IL-1β) or enzymes like p38 MAPK, following protocols for related quinoline derivatives .

- Statistical validation : Apply ANOVA or t-tests (p < 0.05) using software like SPSS to confirm significance .

Q. How do steric and electronic effects of 5,8-dimethyl and 3-ethyl groups influence reactivity?

- Methodological Answer : Methyl groups at positions 5 and 8 introduce steric hindrance, potentially slowing electrophilic substitution at adjacent positions. Ethyl at position 3 may enhance electron density via inductive effects, favoring nucleophilic attacks. Comparative studies using Hammett plots or kinetic isotope effects (KIE) can quantify these impacts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar quinolines?

- Methodological Answer : Variations in yields often stem from differences in reaction scale, reagent purity, or workup methods. For example, higher electrochemical charge in reductive amination decreased yields of 2-aminomethylquinoline due to over-reduction . Iterative replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical .

Q. What are the ethical and practical challenges in sharing experimental data for this compound?

- Methodological Answer : While open data practices enhance reproducibility, sensitive information (e.g., biological activity data) may require anonymization or controlled access under FAIR principles (Findable, Accessible, Interoperable, Reusable). Compliance with frameworks like the European Open Science Cloud ensures transparency without compromising intellectual property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。